1-Phenylpropan-1-amine

Overview

Description

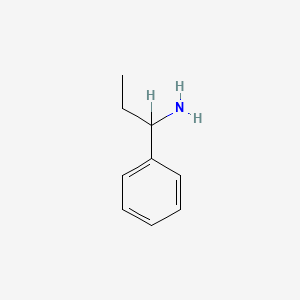

1-Phenylpropan-1-amine, also known as α-ethylbenzylamine, is an organic compound with the molecular formula C9H13N. It is a primary amine where the amino group is attached to a phenyl group and a propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpropan-1-amine can be synthesized through several methods, including:

Reductive Amination: This involves the reaction of phenylacetone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Catalytic Hydrogenation: The reduction of phenylpropanone oxime using hydrogen gas over a catalyst like palladium on carbon.

Transaminase-Mediated Synthesis: Utilizing transaminases to convert prochiral ketones to chiral amines with high enantioselectivity.

Industrial Production Methods: Industrial production often employs catalytic hydrogenation due to its efficiency and scalability. The reaction conditions typically involve high pressure and temperature to ensure complete reduction of the oxime to the amine .

Chemical Reactions Analysis

1-Phenylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to the corresponding imine or nitrile using oxidizing agents like potassium permanganate.

Reduction: The compound can be further reduced to 1-phenylpropan-1-ol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Phenylpropanone or phenylacetonitrile.

Reduction: 1-Phenylpropan-1-ol.

Substitution: Various substituted phenylpropanamines depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

1-Phenylpropan-1-amine has been studied for its potential therapeutic effects. It acts as an inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters in the brain. This inhibition can lead to increased levels of neurotransmitters like dopamine and serotonin, which are crucial for mood regulation and cognitive function.

Case Study:

A study demonstrated that this compound exhibited neuroprotective effects in animal models by preventing neuronal cell death associated with oxidative stress . The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating neurodegenerative diseases.

Biochemical Research

Research has shown that this compound can modulate various biochemical pathways. For instance, it has been reported to influence cell signaling pathways related to inflammation and apoptosis.

Table 1: Biochemical Effects of this compound

| Effect | Mechanism | Reference |

|---|---|---|

| Neuroprotection | MAO inhibition | |

| Anti-inflammatory | Modulation of cytokine release | |

| Apoptosis regulation | Influence on Bcl-2 family proteins |

Material Science

In material science, this compound is utilized as a building block for synthesizing various polymers and materials. Its amine functional group allows for the formation of polyurethanes and other copolymers.

Case Study:

Research highlighted the use of this compound in creating high-performance coatings with enhanced durability and resistance to environmental degradation . These coatings have applications in automotive and aerospace industries.

Pharmaceutical Formulations

The compound is also explored in pharmaceutical formulations due to its ability to enhance drug solubility and stability. Its role as a chiral auxiliary in asymmetric synthesis is significant for developing enantiomerically pure drugs.

Table 2: Pharmaceutical Applications of this compound

| Application | Description | Reference |

|---|---|---|

| Chiral auxiliary | Used in asymmetric synthesis | |

| Drug formulation | Enhances solubility of active ingredients |

Toxicological Considerations

While this compound has beneficial applications, it is essential to consider its toxicological profile. The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage . Safety measures should be implemented when handling this compound in laboratory settings.

Mechanism of Action

The mechanism of action of 1-Phenylpropan-1-amine involves its interaction with various molecular targets:

Adrenergic Receptors: It can act as a sympathomimetic agent, stimulating adrenergic receptors and mimicking the effects of endogenous catecholamines.

Enzyme Inhibition: It may inhibit enzymes involved in neurotransmitter metabolism, thereby affecting neurotransmitter levels and signaling pathways.

Comparison with Similar Compounds

1-Phenylpropan-1-amine is structurally similar to several other compounds, including:

Amphetamine: Both share a phenyl group attached to a propyl chain, but amphetamine has a methyl group on the nitrogen atom.

Phenylpropanolamine: Similar structure but with an additional hydroxyl group on the propyl chain.

Ephedrine: Contains a hydroxyl group and a methyl group on the nitrogen, making it more complex.

Uniqueness: this compound’s primary amine structure without additional substituents makes it a versatile intermediate in organic synthesis, allowing for various modifications and derivatizations .

Biological Activity

1-Phenylpropan-1-amine, also known as phenylpropanamine or 1-phenylpropylamine, is a compound that has garnered attention for its potential biological activities. This article reviews its biological effects, including antimicrobial properties, metabolic pathways, and implications in pharmacology.

Molecular Formula : C9H13N

Molecular Weight : 135.21 g/mol

CAS Number : 2941-20-0

Biological Activity Overview

This compound has been studied for various biological activities, particularly in the context of its antimicrobial properties and effects on microbial virulence.

Antimicrobial Properties

Recent studies have highlighted the compound's ability to inhibit the virulence factors of Serratia marcescens, a significant pathogen responsible for various infections. The study demonstrated that 3-phenylpropan-1-amine (3-PPA), a derivative of this compound, significantly reduced biofilm formation and virulence factors in S. marcescens NJ01 at a concentration of 50 μg/mL. The compound inhibited the production of key virulence factors such as prodigiosin, protease, lipase, and hemolysin by up to 60% .

The antimicrobial effects of 3-PPA are attributed to its ability to interfere with quorum sensing (QS), a communication system that bacteria use to coordinate their behavior based on population density. By inhibiting QS-related gene transcription, 3-PPA downregulated the expression of genes associated with biofilm formation and virulence, including fimA, fimC, bsmB, and pigP. This reduction in gene expression was confirmed through quantitative real-time PCR (qRT-PCR) analysis .

Case Studies and Research Findings

The following table summarizes key findings from research on the biological activity of this compound:

Pharmacological Implications

The ability of this compound to modulate bacterial virulence suggests potential therapeutic applications in treating infections caused by multidrug-resistant organisms. Its role as a biocatalyst also opens avenues for developing new drug-like compounds through enzymatic resolution processes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Phenylpropan-1-amine, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves reductive amination of phenylacetone or alkylation of benzylamine derivatives. Key parameters include temperature control (e.g., 40–60°C for imine formation), solvent selection (e.g., methanol or THF for solubility), and catalyst choice (e.g., NaBH₃CN for selective reduction). Purity is enhanced using column chromatography or recrystallization .

- Analytical validation : Reaction progress is monitored via TLC, and final product purity is confirmed using HPLC (>95% purity) and NMR (e.g., ¹H NMR δ 1.2–1.5 ppm for CH₃ groups) .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

- Approach :

- NMR : ¹H and ¹³C NMR identify amine protons (δ 1.5–2.0 ppm) and aromatic protons (δ 7.2–7.4 ppm). DEPT-135 confirms CH₃ and CH₂ groups .

- Mass spectrometry : ESI-MS provides molecular ion peaks (m/z 149.2 for [M+H]⁺) and fragmentation patterns .

- X-ray crystallography (if crystalline): Resolves stereochemistry and bond angles, though crystallization may require chiral auxiliaries .

Q. How can researchers distinguish this compound from structurally similar amines (e.g., 1-Phenylpropan-2-amine)?

- Strategy :

- Chromatography : Use reverse-phase HPLC with a C18 column; retention times differ due to branching .

- Vibrational spectroscopy : FT-IR identifies primary amine N–H stretches (~3350 cm⁻¹) vs. secondary amines .

- Isotopic labeling : ¹⁵N NMR or deuterated solvents clarify amine environments .

Advanced Research Questions

Q. What experimental and computational methods are used to resolve contradictions in stereochemical outcomes during enantioselective synthesis?

- Case study : Chiral resolution of (R)- and (S)-enantiomers via diastereomeric salt formation (e.g., tartaric acid derivatives).

- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict enantiomer stability and transition-state energies. Discrepancies between experimental and theoretical ee (enantiomeric excess) values are analyzed using solvation models (e.g., PCM) .

Q. How do reaction mechanisms differ between catalytic hydrogenation and enzymatic synthesis for this compound?

- Catalytic pathways :

- Hydrogenation : Pd/C or Raney Ni catalysts follow Langmuir-Hinshelwood kinetics, with H₂ adsorption as the rate-limiting step. Side products (e.g., over-reduced alcohols) are minimized by controlling H₂ pressure .

- Enzymatic : Lipases (e.g., Candida antarctica) catalyze kinetic resolution via transamination. Optimal pH (7.0–8.5) and cofactor regeneration (e.g., NADH) are critical .

Q. What strategies address discrepancies in bioactivity data across studies (e.g., varying IC₅₀ values in receptor binding assays)?

- Troubleshooting :

- Assay standardization : Use reference compounds (e.g., dopamine for monoamine receptors) and control buffer conditions (pH 7.4, 37°C) .

- Statistical rigor : Apply ANOVA to compare inter-lab variability. Meta-analyses adjust for differences in cell lines (e.g., HEK293 vs. CHO) or radioligand purity .

Q. How can molecular docking simulations improve understanding of this compound’s interactions with biological targets?

- Protocol :

- Target preparation : Retrieve protein structures (e.g., monoamine transporters) from PDB (e.g., 4M48). Protonation states are assigned using PROPKA .

- Docking software : AutoDock Vina or Schrödinger Glide score ligand poses. Validate with MD simulations (e.g., GROMACS) to assess binding stability .

Properties

IUPAC Name |

1-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFLVLHRZFLDDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859841 | |

| Record name | 1-Phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2941-20-0 | |

| Record name | 1-Phenylpropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2941-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylamine, alpha-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanamine, .alpha.-ethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.